molecular formula C5H9NO2Se B14243953 4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- CAS No. 403642-93-3

4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)-

Cat. No.: B14243953
CAS No.: 403642-93-3
M. Wt: 194.10 g/mol
InChI Key: KCVNTQONCDLQMZ-BKLSDQPFSA-N
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Description

4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- is a selenium-containing heterocyclic compound It is a derivative of selenazolidine, which is a five-membered ring structure containing selenium, nitrogen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- typically involves the reaction of selenoamino acids with aldehydes or ketones. One common method is the cyclization of selenocysteine with an appropriate aldehyde under acidic conditions to form the selenazolidine ring. The reaction conditions often require careful control of pH and temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenazolidine ring to its corresponding selenol or selenide forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Selenoxide and selenone derivatives.

    Reduction: Selenol and selenide derivatives.

    Substitution: Various substituted selenazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex selenium-containing compounds.

    Biology: Studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- involves its interaction with biological molecules through redox reactions. The selenium atom can undergo oxidation and reduction, which allows the compound to act as an antioxidant. It can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinecarboxylic acid: Similar structure but contains sulfur instead of selenium.

    Oxazolidinecarboxylic acid: Contains oxygen instead of selenium.

    Imidazolidinecarboxylic acid: Contains nitrogen in the ring structure.

Uniqueness

4-Selenazolidinecarboxylic acid, 2-methyl-, (4R)- is unique due to the presence of selenium, which imparts distinct chemical and biological properties

Properties

CAS No.

403642-93-3

Molecular Formula

C5H9NO2Se

Molecular Weight

194.10 g/mol

IUPAC Name

(4R)-2-methyl-1,3-selenazolidine-4-carboxylic acid

InChI

InChI=1S/C5H9NO2Se/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m0/s1

InChI Key

KCVNTQONCDLQMZ-BKLSDQPFSA-N

Isomeric SMILES

CC1N[C@@H](C[Se]1)C(=O)O

Canonical SMILES

CC1NC(C[Se]1)C(=O)O

Origin of Product

United States

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